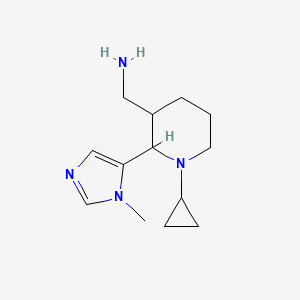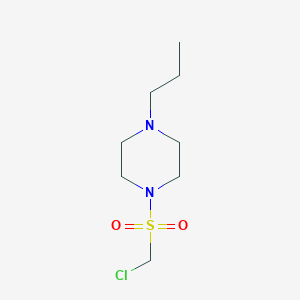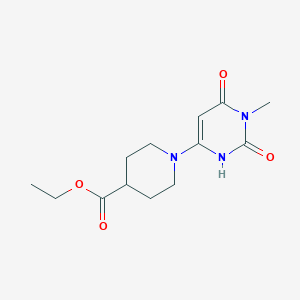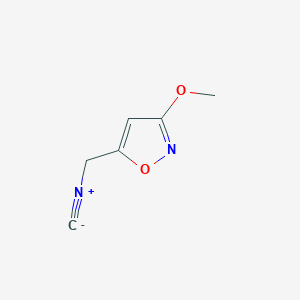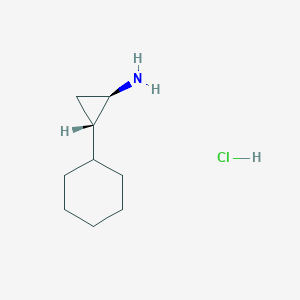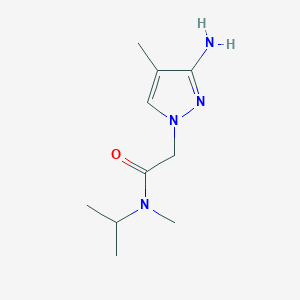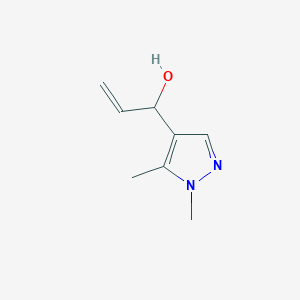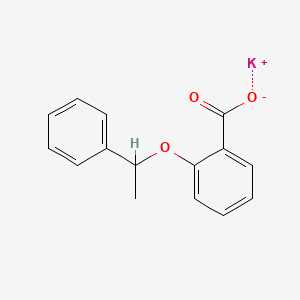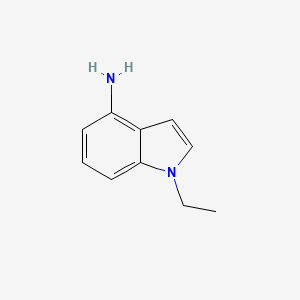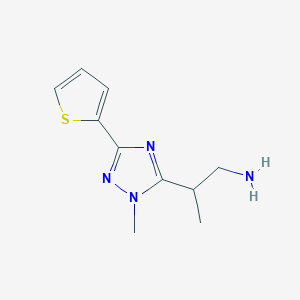![molecular formula C11H19NO B13626760 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13626760.png)
7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2-azaspiro[4.5]decan-3-one: is a spirocyclic compound with the molecular formula C11H19NO. It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows for interactions with specific biological targets, making it a promising compound for drug development .
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Azaspiro[4.5]decan-3-one: Shares a similar spirocyclic structure but lacks the dimethyl substitution at the 7-position.
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with different functional groups and properties.
Uniqueness: 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
7,7-dimethyl-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)4-3-5-11(7-10)6-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13) |
InChI Key |
YHNXMNOMCJHQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1)CC(=O)NC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


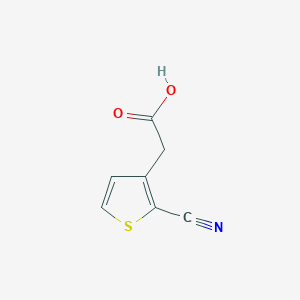
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
